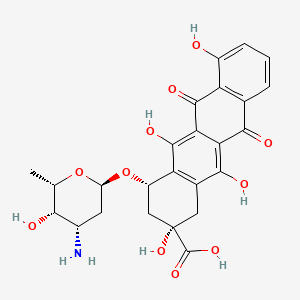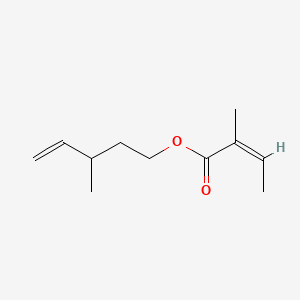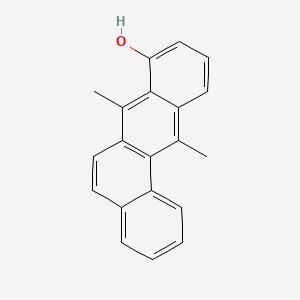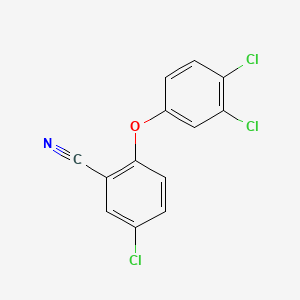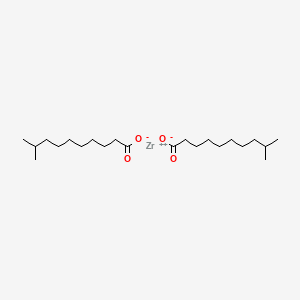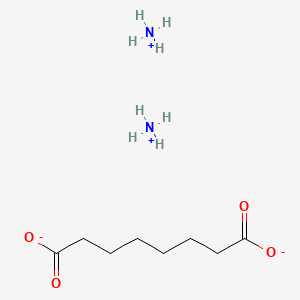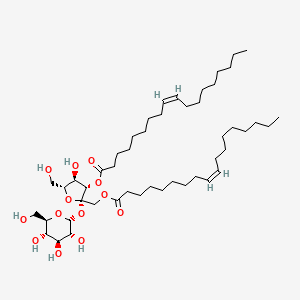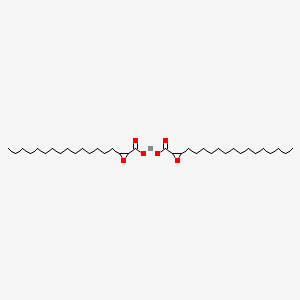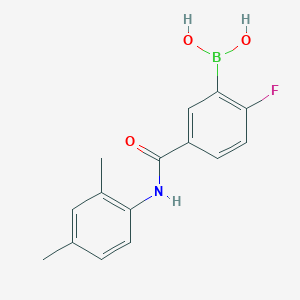
5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dimethylphenylcarbamoyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorinated Phenyl Ring:
Carbamoylation: The next step is the introduction of the 2,4-dimethylphenylcarbamoyl group. This can be achieved through a reaction between the fluorinated phenyl ring and 2,4-dimethylphenyl isocyanate under controlled conditions.
Boronic Acid Formation: The final step involves the conversion of the phenyl ring into a boronic acid derivative. This can be done using a borylation reaction, often employing reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Phenol Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Pathways Involved: This compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less versatile in certain reactions.
2-Fluorophenylboronic Acid: Similar but lacks the 2,4-dimethylphenylcarbamoyl group, affecting its reactivity and applications.
2,4-Dimethylphenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties.
Uniqueness
5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the 2,4-dimethylphenylcarbamoyl group. This combination enhances its reactivity and broadens its range of applications in various fields.
特性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
[5-[(2,4-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)11-4-5-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChIキー |
DGTVTHBAWHJRJM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


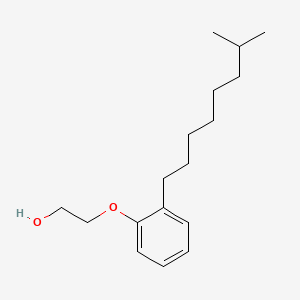
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

